molecular formula C11H11F2NO2 B2738993 N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide CAS No. 2305325-92-0

N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide

Cat. No.: B2738993
CAS No.: 2305325-92-0
M. Wt: 227.211
InChI Key: XAJCMJWNQIMJKN-UHFFFAOYSA-N
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Description

N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide is a chemical compound characterized by the presence of a difluorophenyl group, a hydroxyethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide typically involves the reaction of 2,4-difluorophenylacetic acid with appropriate reagents to introduce the hydroxyethyl and prop-2-enamide functionalities. One common method involves the use of 2,4-difluorophenylacetic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-aminoethanol to form the intermediate amide. Finally, the intermediate is subjected to dehydration using a suitable dehydrating agent, such as phosphorus oxychloride, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-[1-(2,4-Difluorophenyl)-2-oxoethyl]prop-2-enamide.

    Reduction: Formation of N-[1-(2,4-Difluorophenyl)-2-aminoethyl]prop-2-enamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with a fluorobenzamide moiety instead of a hydroxyethyl group.

    N-(2,4-Difluorophenyl)-2-hydroxyethylamine: Lacks the prop-2-enamide group.

Uniqueness

N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyethyl and prop-2-enamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)-2-hydroxyethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-2-11(16)14-10(6-15)8-4-3-7(12)5-9(8)13/h2-5,10,15H,1,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJCMJWNQIMJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CO)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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